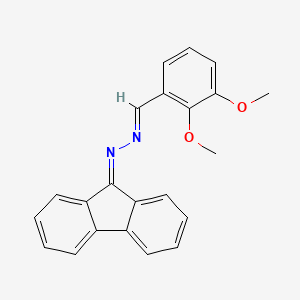

![molecular formula C23H21N5O B5599909 N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5599909.png)

N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as DMPTB, is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

Non-aqueous Capillary Electrophoresis

The separation and analysis of imatinib mesylate and related compounds, including structures similar to N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, were developed using non-aqueous capillary electrophoresis. This method shows promise for quality control and analytical applications in pharmaceuticals (Ye et al., 2012).

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, potentially including structures analogous to the queried compound, demonstrated moderate to good binding energies towards GlcN-6-P synthase, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Histone Deacetylase Inhibitor Discovery

Compounds structurally related to this compound have been explored for their role as histone deacetylase inhibitors, highlighting their potential in cancer therapy. These inhibitors show selective activity against specific HDACs, offering insights into targeted cancer treatments (Zhou et al., 2008).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which may share structural motifs with the queried compound, revealed potential antidepressant and nootropic activities. These findings suggest avenues for developing new CNS-active agents (Thomas et al., 2016).

Tritium Labeling for CCR1 Antagonist

The synthesis and characterization of a C-C chemokine receptor 1 (CCR1) antagonist, which includes benzamide functionality potentially similar to the queried compound, were enhanced through tritium labeling. This research contributes to the understanding of molecular interactions and pharmacokinetics (Hong et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The presence of the pyridine and triazole rings could allow it to bind to these targets and exert a biological effect .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2,4-dimethylphenyl)-pyridin-3-ylmethyl]-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c1-16-8-9-21(17(2)11-16)22(19-6-4-10-24-13-19)27-23(29)18-5-3-7-20(12-18)28-14-25-26-15-28/h3-15,22H,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIODCGAGQHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)

![4'-[3-(1H-pyrazol-1-yl)benzyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5599830.png)

![4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)

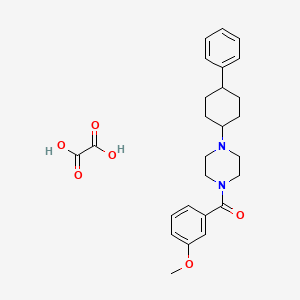

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5599872.png)

![4-[4-(2-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599899.png)

![4-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5599900.png)

![1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5599902.png)

![(1S*,5R*)-3-[(4,6-dimethyl-3-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599912.png)

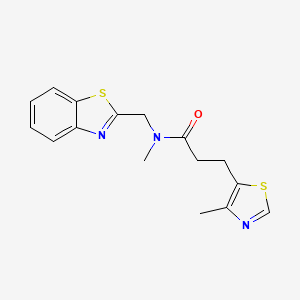

![3-{[(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5599926.png)

![2-(5-isoxazolylmethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5599933.png)

![6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5599937.png)